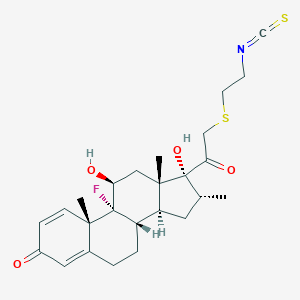
Dex-ncs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dex-ncs is a synthetic derivative of dexamethasone, a well-known glucocorticoid used for its anti-inflammatory and immunosuppressive properties. This compound is characterized by the presence of an isothiocyanatoethyl thioether group at the 21st position of the dexamethasone molecule, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether typically involves the modification of dexamethasone at the 21st position. The process begins with the protection of the hydroxyl groups on dexamethasone, followed by the introduction of the isothiocyanatoethyl thioether group through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents and mild bases to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves scaling up the synthetic route while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing purification techniques like recrystallization and chromatography to obtain a high-purity compound suitable for pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dex-ncs undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines.
Substitution: The isothiocyanato group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Dex-ncs is utilized as a reagent in organic synthesis, particularly for introducing isothiocyanato groups into various molecules. This property is significant in the development of new compounds with potential biological activity.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Isothiocyanation | Introduction of isothiocyanato groups | |
| Organic Synthesis | Synthesis of novel compounds |
Biological Applications
In biological research, this compound is employed to study the effects of glucocorticoid derivatives on cellular processes. Its ability to modulate inflammatory responses makes it a valuable tool in various experimental setups.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of DEX (related to this compound) against cognitive impairment induced by anesthesia. The results indicated that DEX significantly reduced inflammatory cytokines and neuronal apoptosis, suggesting its potential in managing cognitive dysfunction .
Table 2: Biological Studies Utilizing this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Cognitive Function | Reduced cognitive dysfunction in MCI models | |
| Inflammatory Response | Inhibition of IL-1 and TNF-α release |
Medical Applications
This compound is being explored for its therapeutic effects in treating inflammatory and autoimmune diseases. Its immunosuppressive properties make it a candidate for managing conditions such as rheumatoid arthritis and multiple sclerosis.
Case Study: Anti-inflammatory Effects
Research has shown that this compound can mitigate inflammatory responses in models of traumatic brain injury. By reducing the levels of pro-inflammatory cytokines, it demonstrates potential as a treatment option for neuroinflammatory conditions .
Table 3: Medical Research on this compound
| Condition | Application | Reference |
|---|---|---|
| Autoimmune Diseases | Potential therapeutic agent | |
| Neuroinflammation | Reduced inflammation in brain injury models |
Industrial Applications
In the pharmaceutical industry, this compound serves as a chemical intermediate in synthesizing other bioactive compounds. Its role in drug development highlights its importance in creating novel therapeutic agents.
Table 4: Industrial Uses of this compound
| Application | Description | Reference |
|---|---|---|
| Drug Development | Intermediate for synthesizing bioactive compounds |
Wirkmechanismus
The mechanism of action of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves its interaction with glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses. The isothiocyanatoethyl thioether group may enhance the compound’s binding affinity to the receptor and its overall biological activity. The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dexamethasone: The parent compound, known for its potent anti-inflammatory effects.
Prednisolone: Another glucocorticoid with similar therapeutic applications.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of physiological effects.
Uniqueness
Dex-ncs is unique due to the presence of the isothiocyanatoethyl thioether group, which imparts distinct chemical reactivity and potentially enhanced biological activity compared to its parent compound and other similar glucocorticoids.
Eigenschaften
CAS-Nummer |
131567-23-2 |
|---|---|
Molekularformel |
C25H32FNO4S2 |
Molekulargewicht |
493.7 g/mol |
IUPAC-Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Synonyme |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















